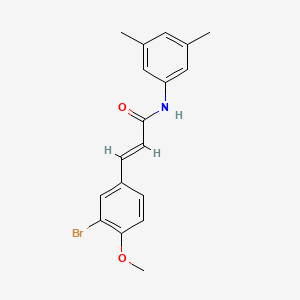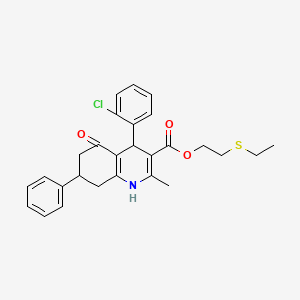![molecular formula C15H18N2O2 B4955148 N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 3,5-dimethyl-4-nitrobenzaldehyde can be reacted with hydroxylamine hydrochloride to form the corresponding oxime, which upon cyclization yields the oxazole ring.
Substitution Reactions: The oxazole ring is then subjected to substitution reactions to introduce the desired substituents. For example, the methyl group can be introduced through alkylation reactions using methyl iodide and a suitable base.
Amidation: The final step involves the formation of the propanamide group. This can be achieved by reacting the substituted oxazole with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced forms of the compound, and other functionalized derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It has shown promise in antimicrobial, anticancer, and anti-inflammatory research.
Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds with a similar structure but with an isoxazole ring instead of an oxazole ring.
Thiazole Derivatives: Compounds containing a thiazole ring, which have similar biological activities.
Oxadiazole Derivatives: Compounds with an oxadiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical properties. Its combination of methyl and propanamide groups enhances its potential as a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-14(18)16-12-6-7-13(9(2)8-12)15-10(3)17-19-11(15)4/h6-8H,5H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHPDUCBYZVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4955075.png)

![(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4955092.png)
![1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4955109.png)
![6-amino-4-(4-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955116.png)
![8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE](/img/structure/B4955121.png)
![N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]](/img/structure/B4955128.png)
![Diethyl 2-[4-(4-fluorophenoxy)butyl]propanedioate](/img/structure/B4955131.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B4955135.png)
![1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4955139.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)

